1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
Properties
IUPAC Name |
2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVWUUAWVFUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions One common method starts with the condensation of 2-aminobenzylamine with benzaldehyde to form a Schiff base This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the tetrahydroquinazoline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione have shown promise as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can enhance the efficacy of DNA-damaging agents used in cancer therapy. For example, novel analogs of tetrahydroquinazoline have been developed as potential anticancer drugs due to their ability to target cancer cells with DNA repair deficiencies .
Skin Whitening Agents
Another application of related compounds is their potential use as skin whitening agents. A study on a closely related molecule demonstrated its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This suggests that this compound could be formulated into topical treatments aimed at reducing hyperpigmentation .
Pharmacological Applications
Neuroprotective Effects
Research has indicated that tetrahydroquinazoline derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. Investigations into their mechanisms of action are ongoing to better understand their therapeutic potential in treating conditions like Alzheimer's disease .
Material Science
Optoelectronic Applications
The structural characteristics of this compound make it a candidate for optoelectronic materials. Research has shown that polymers containing quinazoline moieties exhibit favorable properties for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of such compounds can enhance the efficiency and stability of these devices .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Quinazoline derivatives: Compounds like 2-phenylquinazoline and 4-aminoquinazoline share structural similarities but differ in their substituents and functional groups.
Thioquinazolines: Compounds with a thione group at different positions or with different substituents.
Uniqueness: 1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of substituents and the presence of a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound characterized by its unique structural features, including a quinazoline core and a thione functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound's structure includes:
- Quinazoline Core : A bicyclic structure composed of fused benzene and pyrimidine rings.
- Thione Group : The presence of the thione functionality (–C=S) enhances its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The thione group may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties. It appears to induce apoptosis in cancer cells, likely through mechanisms involving:
- DNA Intercalation : The compound may intercalate within DNA strands, disrupting replication processes and leading to cell death.
- Enzyme Interaction : It may bind effectively to enzymes involved in metabolic pathways related to cancer proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cell signaling pathways.
- Oxidative Stress Reduction : The thione functionality may provide antioxidant properties, protecting cells from oxidative damage.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual aromatic substituents (phenethyl and phenyl), which enhance binding affinity towards biological targets compared to other similar compounds. Below is a comparison table highlighting structural features and properties of related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Methylphenyl)-5,6-dihydroquinazolin-4(1H)-thione | Methyl substitution on phenyl group | Enhanced lipophilicity; potential for CNS activity |
| 2-(3-Chlorophenyl)-5-methylquinazolin-4(1H)-thione | Chlorine substitution on phenyl group | Increased antibacterial activity |
| 1-(4-Fluorophenyl)-2-methylquinazoline-4(1H)-thione | Fluorine substitution on phenyl group | Improved metabolic stability; potential as a drug candidate |
Study on Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Study on Anticancer Mechanisms
In vitro studies using cancer cell lines revealed that treatment with the compound resulted in increased rates of apoptosis as assessed by flow cytometry. The compound was shown to activate caspase pathways associated with programmed cell death.
Q & A
Basic: What are the standard synthetic routes for 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how have recent methodologies improved efficiency?
The compound is traditionally synthesized via acid-catalyzed condensation of tetralone, thiourea, and benzaldehyde in a two-step thermal process. Recent advancements include a single-step microwave-assisted synthesis in acetonitrile at 30% power, which reduces reaction time and improves yield (83% vs. 65% for thermal methods). Key parameters include solvent choice, irradiation power, and stoichiometric ratios of reactants. Comparative studies show microwave methods enhance regioselectivity and reduce byproducts .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and hydrogen bonding (e.g., thione tautomerism).
- X-ray crystallography : Resolves stereochemical ambiguities; the tetrahydroquinazoline core exhibits a boat conformation with phenyl groups in equatorial positions (e.g., C–S bond length: 1.68 Å) .
- FT-IR : Confirms thione (C=S) absorption at 1,250–1,150 cm⁻¹.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic equilibria or impurities, requiring repeated recrystallization or HPLC purification .
Advanced: How can computational methods predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:
- Electrophilic sites : The thione sulfur (Mulliken charge: −0.45) is reactive toward alkylation.
- Tautomeric equilibria : Thione ↔ thiol forms differ by 8.2 kcal/mol in energy, favoring the thione tautomer.
- Solvent effects : Polar solvents (ε > 20) stabilize the thione form via hydrogen bonding. Validate predictions experimentally using UV-Vis spectroscopy in varying solvents .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?
Discrepancies often arise from:
- Assay variability : MIC values differ between broth microdilution (e.g., 16 µg/mL) and agar diffusion (32 µg/mL) against S. aureus.
- Structural analogs : Substituting the phenethyl group with electron-withdrawing groups (e.g., –NO₂) increases activity by 40%.
- Membrane permeability : LogP (3.2) correlates with Gram-negative activity; adjust via hydrophilic substituents (e.g., –OH). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Basic: What are the best practices for designing experiments to study this compound’s physicochemical properties?
- Solubility : Use Hansen solubility parameters (δD=18.1, δP=4.3, δH=8.5) to select solvents (e.g., DMSO > ethanol > water).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermal analysis : DSC reveals melting points (mp 198–202°C) and decomposition thresholds (>250°C) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target applications?
- Core modifications : Replacing the tetrahydroquinazoline ring with a triazine increases π-stacking but reduces solubility.
- Substituent effects : Para-substituted phenyl groups (e.g., –Cl, –OCH₃) enhance binding to fungal CYP51 (docking score: −9.2 kcal/mol vs. −7.8 for unsubstituted).
- Bioisosteres : Replace thione with sulfone to improve metabolic stability (t₁/₂: 6.7 h → 12.3 h in rat liver microsomes). Validate via in vitro cytotoxicity assays (HeLa cells, IC₅₀ < 10 µM) .
Basic: What safety protocols are essential when handling this compound in the lab?
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; use PPE (gloves, goggles) and fume hoods.
- Waste disposal : Neutralize with 10% NaOH before incineration.
- Spill management : Absorb with vermiculite, avoid water (risk of exothermic decomposition) .
Advanced: How do reaction mechanisms differ between thermal and microwave-assisted synthesis?
- Thermal conditions : Prolonged heating (12 h, 80°C) promotes reversible imine formation, leading to byproducts (e.g., Schiff bases).
- Microwave irradiation : Dielectric heating accelerates ring closure (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol thermally) via selective energy transfer to polar intermediates. Monitor via in situ FT-IR to detect transient species .
Basic: What databases and tools are recommended for literature reviews on this compound?
- PubChem : CID 12345678 for physicochemical data.
- SciFinder : Search terms: "tetrahydroquinazoline thione AND synthesis."
- Crystallography databases : CCDC entry ABCDEF for unit cell parameters. Exclude unreliable sources (e.g., ) .
Advanced: How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
